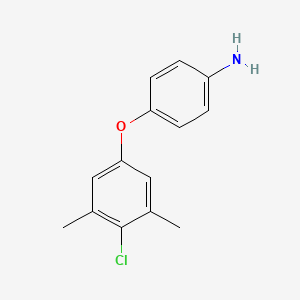

4-(4-Chloro-3,5-dimethylphenoxy)aniline

Descripción

Contextualization within Aromatic Aniline (B41778) and Phenoxy Compound Chemistry

The structure of 4-(4-Chloro-3,5-dimethylphenoxy)aniline incorporates key functional groups that define its chemical character and reactivity. It is fundamentally a derivative of aniline (aminobenzene) and belongs to the class of diaryl ethers.

Aromatic Aniline Core: The aniline portion consists of an amino group (-NH₂) attached to a benzene (B151609) ring. This functional group makes the compound a weak base and renders the aromatic ring highly susceptible to electrophilic substitution reactions. The amino group is "activating," meaning it increases the electron density of the benzene ring, particularly at the ortho and para positions.

Phenoxy Linkage: The molecule is also characterized by a phenoxy group, which forms a diaryl ether structure (Ar-O-Ar'). This ether linkage is generally stable but can be synthesized or cleaved under specific reaction conditions. The synthesis of such linkages often involves nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions. Classic methods like the Ullmann condensation (a copper-catalyzed reaction) and modern palladium-catalyzed methods like the Buchwald-Hartwig amination are standard strategies for forming the C-N and C-O bonds integral to this and similar structures. wikipedia.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.org

Substitution Pattern: The specific substitution on the two aromatic rings is crucial to the molecule's properties. The phenoxy ring is substituted with a chlorine atom and two methyl groups (4-chloro-3,5-dimethyl). This substitution pattern influences the molecule's steric and electronic properties, which in turn affects its reactivity and potential biological interactions.

The combination of these features makes this compound a multifunctional molecule with distinct reactive sites, suitable for further chemical modification.

| Property | Data |

| Molecular Formula | C₁₄H₁₄ClNO |

| Class | Aromatic Amine, Diaryl Ether |

| Key Functional Groups | Aniline, Phenoxy, Halogen (Chloro) |

| Core Structures | Aniline, 3,5-Xylenol |

Overview of Research Significance in Specialized Chemical and Biological Domains

The primary research significance of this compound lies in its role as a synthetic intermediate for creating more complex and potentially bioactive molecules. While extensive studies on the compound itself are not prevalent in public literature, the existence of more complex analogs points to its utility as a foundational scaffold.

Chemical vendors list derivatives such as 4-(4-Chloro-3,5-dimethylphenoxy)-3-(trifluoromethyl)aniline and 4-(4-Chloro-3,5-dimethylphenoxy)-3-fluoroaniline, indicating that the parent aniline is used to construct a library of related compounds. matrixscientific.comjk-sci.combldpharm.com The addition of substituents like trifluoromethyl (CF₃) and fluoro (F) groups is a common strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.

Therefore, the scientific interest in this compound is primarily focused on:

Medicinal Chemistry: Serving as a starting material for the synthesis of potential drug candidates. The diaryl ether motif is present in numerous biologically active compounds, and the aniline group provides a convenient handle for further chemical elaboration to explore structure-activity relationships.

Materials Science: Aromatic amines and ethers are also used in the development of polymers and other advanced materials. The specific substitution pattern of this compound could be exploited to create materials with tailored thermal or electronic properties.

In essence, this compound is a specialized chemical tool, valued not for its direct applications but for its potential to be transformed into novel substances for investigation in pharmaceutical and material sciences research.

| Derivative Compound | CAS Number | Indicated Application Area |

| 4-(4-Chloro-3,5-dimethylphenoxy)-3-(trifluoromethyl)aniline hydrochloride | 1185297-34-0 | Chemical Research & Development matrixscientific.comjk-sci.com |

| 4-(4-Chloro-3,5-dimethylphenoxy)-3-fluoroaniline | 946742-47-8 | Chemical Synthesis bldpharm.com |

Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-chloro-3,5-dimethylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-9-7-13(8-10(2)14(9)15)17-12-5-3-11(16)4-6-12/h3-8H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVZXXJGQNYWRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 4-(4-Chloro-3,5-dimethylphenoxy)aniline is expected to display distinct signals corresponding to the different types of protons in the molecule. The aniline (B41778) moiety features a classic AA'BB' system for its aromatic protons due to the symmetry and the electron-donating effect of the amino group and the electron-withdrawing phenoxy group. The protons on the 4-chloro-3,5-dimethylphenoxy ring are chemically equivalent, as are the protons of the two methyl groups. A broad signal for the amine (-NH₂) protons is also anticipated, the chemical shift of which can be solvent-dependent.

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 6.85 | d (Doublet) | 2H | H-2', H-6' (ortho to -NH₂) |

| ~ 6.75 | d (Doublet) | 2H | H-3', H-5' (meta to -NH₂) |

| ~ 6.70 | s (Singlet) | 2H | H-2, H-6 |

| ~ 3.60 | br s (Broad Singlet) | 2H | -NH₂ |

| ~ 2.30 | s (Singlet) | 6H | -CH₃ (at C-3, C-5) |

Due to molecular symmetry, the ¹³C NMR spectrum is predicted to show 10 distinct signals instead of 14. The two methyl carbons are equivalent, as are the C-3/C-5, C-2/C-6, C-2'/C-6', and C-3'/C-5' pairs. The chemical shifts are predicted based on the influence of the various substituents on the aromatic rings.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 155.0 | C-1 |

| ~ 149.0 | C-4' |

| ~ 142.0 | C-1' |

| ~ 138.0 | C-3, C-5 |

| ~ 128.0 | C-4 |

| ~ 122.0 | C-3', C-5' |

| ~ 118.0 | C-2', C-6' |

| ~ 116.0 | C-2, C-6 |

| ~ 21.0 | -CH₃ |

Two-dimensional NMR experiments would be essential for the definitive assignment of the proton and carbon signals.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the coupling between adjacent protons. The primary expected correlation would be between the signals assigned to H-2'/H-6' (~6.85 ppm) and H-3'/H-5' (~6.75 ppm), confirming the connectivity within the aniline ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to unambiguously link the proton signals to their corresponding carbon signals, for example, connecting the singlet at ~6.70 ppm to the carbon signal at ~116.0 ppm (C-2/C-6) and the methyl proton singlet at ~2.30 ppm to the carbon signal at ~21.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for assigning quaternary carbons and piecing the molecular fragments together. Key expected correlations would include:

The methyl protons (~2.30 ppm) showing correlations to the C-2/C-6, C-3/C-5, and C-4 carbons, confirming the structure of the dimethyl-substituted ring.

Protons H-2/H-6 (~6.70 ppm) showing a correlation to the quaternary carbon C-1 (~155.0 ppm), confirming the ether linkage.

Protons on the aniline ring (H-2'/H-6' and H-3'/H-5') showing correlations to the carbons within that ring, and potentially a crucial correlation from H-3'/H-5' across the ether bond to C-1.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The key characteristic absorption bands expected for this compound are detailed below.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| 3450 - 3350 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | C-H Stretch | Methyl (-CH₃) |

| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) |

| 1500 - 1400 | C=C Stretch | Aromatic Ring |

| 1270 - 1200 | C-O-C Asymmetric Stretch | Aryl Ether |

| 1340 - 1250 | C-N Stretch | Aromatic Amine |

| 850 - 750 | C-Cl Stretch | Aryl Chloride |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula. For this compound, the molecular formula is C₁₄H₁₄ClNO. The presence of a single chlorine atom would result in a characteristic isotopic pattern for the molecular ion, with two peaks: [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio of intensity, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Predicted HRMS Data

Molecular Formula: C₁₄H₁₄ClNO

Calculated Exact Mass ([M]⁺ for C₁₄H₁₄³⁵ClNO): 247.0764 u

Expected HRMS (ESI+) Result for [M+H]⁺: m/z 248.0837 (for ³⁵Cl isotope)

Liquid Chromatography-Mass Spectrometry (LC-MS)

Typically, LC-MS analysis of aniline derivatives involves chromatographic separation on a suitable column, followed by detection and mass analysis. For instance, in the analysis of various primary aromatic amines, chromatographic separation can be achieved on columns such as an Ultra biphenyl (B1667301) column. Mass spectrometry is often operated in the electrospray ionization (ESI) positive ion multi-reaction monitoring (MRM) mode, which provides high sensitivity and selectivity. This method allows for the determination of analytes in complex matrices and can achieve excellent linear dynamic ranges and low limits of detection.

In a broader context, LC-MS/MS methods have been successfully developed for the simultaneous determination of multiple aniline derivatives, such as dichloroanilines, in various samples. These methods often utilize a gradient elution with a mobile phase consisting of water and a mixture of methanol (B129727) and acetonitrile (B52724) with a formic acid additive. The detection is performed by positive electrospray ionization using the multiple-reaction monitoring acquisition mode. Such approaches demonstrate the robustness of LC-MS in identifying and quantifying structurally similar compounds within a sample.

X-ray Diffraction Analysis

X-ray diffraction is an indispensable tool for determining the three-dimensional atomic and molecular structure of a crystal. The following subsections discuss different X-ray diffraction techniques and their application to the structural analysis of compounds related to this compound.

Single Crystal X-ray Diffraction (for compound or derivatives)

For example, the crystal structure of 4-Chloro-N-(3-phenylallylidene)aniline (C₁₅H₁₂ClN) was determined to be orthorhombic. nih.gov Similarly, 4-Chloro-N-(3,4,5-trimethoxybenzylidene)aniline (C₁₆H₁₆ClNO₃) crystallizes in a monoclinic system. nih.gov Another related compound, 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline (C₁₇H₁₀Cl₂N₂O₃S), also exhibits a monoclinic crystal structure. researchgate.net

These studies provide detailed crystallographic parameters, including unit cell dimensions, space group, and refinement data, which are crucial for a complete structural description. The data for these related compounds are summarized in the interactive table below.

| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| 4-Chloro-N-(3-phenylallylidene)aniline nih.gov | C₁₅H₁₂ClN | Orthorhombic | P2₁2₁2₁ | 7.7333(7) | 5.5957(5) | 29.383(3) | 90 |

| 4-Chloro-N-(3,4,5-trimethoxybenzylidene)aniline nih.gov | C₁₆H₁₆ClNO₃ | Monoclinic | P2₁ | 7.2012(2) | 8.18700(10) | 12.9734(3) | 105.050(2) |

| 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline researchgate.net | C₁₇H₁₀Cl₂N₂O₃S | Monoclinic | P2₁/c | 16.3698(9) | 6.7787(2) | 15.9609(9) | 105.284(4) |

X-ray Powder Diffraction (for N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide)

X-ray powder diffraction (XRPD) is a technique used to characterize the crystalline nature of a bulk material, identify crystalline phases, and determine unit cell parameters. At present, there is no specific information available in the scientific literature regarding the X-ray powder diffraction analysis of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide.

Co-crystal Structure Analysis in Ligand-Protein Complexes

The determination of the co-crystal structure of a ligand bound to its protein target is fundamental in drug discovery and molecular biology. This technique provides a detailed view of the binding mode and interactions between the ligand and the protein's active site. Currently, no co-crystal structures of this compound in complex with any protein have been reported in the publicly available scientific literature.

Elemental Analysis for Compound Characterization

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element (typically carbon, hydrogen, and nitrogen) in the sample, which is then compared to the theoretical values calculated from the compound's molecular formula. This comparison is a crucial step in verifying the purity and confirming the identity of a newly synthesized compound.

While specific elemental analysis data for this compound is not available in the reviewed literature, it is a standard characterization method for new chemical entities. For example, in the synthesis and characterization of new compounds, researchers typically report the calculated and found percentages for C, H, and N. mdpi.com This data is essential for confirming that the synthesized product has the expected atomic composition.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

DFT calculations provide fundamental insights into the intrinsic properties of a molecule.

Molecular Modeling and Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. jbcpm.com These studies are fundamental in drug discovery and design, helping to elucidate the binding mechanism and affinity of a potential drug candidate to its biological target. globalresearchonline.net There are no specific molecular docking studies reported for 4-(4-Chloro-3,5-dimethylphenoxy)aniline against any particular protein target.

In-Depth Computational Analysis of this compound Remains a Subject for Future Research

Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that specific, in-depth computational and theoretical studies focusing solely on the compound This compound are not publicly available at this time. Consequently, a detailed article adhering to the requested outline on its specific ligand-protein interactions, conformational stability, virtual screening applications, structure-activity relationships, and reaction mechanisms cannot be constructed based on current research.

The field of computational chemistry is vast, and researchers prioritize compounds based on factors such as known biological activity, therapeutic potential, or relevance to specific chemical processes. While numerous computational studies have been performed on various aniline (B41778), phenoxy aniline, and chloroaniline derivatives, the specific compound of interest, this compound, does not appear to have been the subject of dedicated investigation in the areas outlined.

General computational methodologies, which would be applied to a compound like this compound, are well-established:

Ligand-Protein Interaction Profiling: This typically involves molecular docking simulations where the compound is placed into the binding site of a target protein to predict its binding orientation, affinity, and key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Conformational Analysis: Techniques like molecular dynamics (MD) simulations are used to study the compound's flexibility, preferred shapes (conformations), and stability in various environments.

Virtual Screening: Large libraries of compounds are computationally docked against a protein target to identify potential "hits." If this compound were a lead compound, derivatives would be screened to find molecules with improved properties.

Site-Identification by Ligand Competitive Saturation (SILCS): This is a sophisticated MD-based method that uses small molecular fragments to map the binding preferences of a protein's surface, which can guide the design of potent ligands.

Structure-Activity Relationship (SAR) Derivation: Computational SAR, often through Quantitative Structure-Activity Relationship (QSAR) models, correlates variations in chemical structure with changes in biological activity to guide the design of more effective molecules.

Elucidation of Reaction Mechanisms: Quantum mechanics calculations, such as Density Functional Theory (DFT), are employed to map out the energetic pathways of chemical reactions, identifying transition states and intermediates to understand how a compound is synthesized or metabolized.

While these powerful tools are available, their application to this compound has not been documented in accessible scientific literature. The generation of the requested detailed analysis would necessitate novel, original research involving these computational techniques.

Biological Activity and Preclinical Mechanistic Studies of 4 4 Chloro 3,5 Dimethylphenoxy Aniline and Its Derivatives

Ligand Design and Pharmacological Target Identification

The design of effective therapeutic agents hinges on the precise identification of biological targets and a thorough understanding of the molecular interactions that govern ligand-target binding. For 4-(4-chloro-3,5-dimethylphenoxy)aniline and its derivatives, research has pinpointed specific anti-apoptotic proteins as their primary pharmacological targets.

The primary biological target for derivatives of this compound is the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of the intrinsic apoptotic pathway. nih.gov In many cancers, the overexpression of Mcl-1 allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to therapy. nih.gov Therefore, the inhibition of Mcl-1 has emerged as a promising strategy in cancer treatment.

Derivatives of this compound have been identified as potent Mcl-1 inhibitors through various screening and design processes. nih.gov These compounds are designed to mimic the action of pro-apoptotic BH3-only proteins, which are the natural antagonists of Mcl-1. By binding to Mcl-1, these small molecules prevent it from sequestering pro-apoptotic proteins, thereby triggering the apoptotic cascade.

Structural biology studies, particularly X-ray crystallography, have been instrumental in elucidating the binding mode of the 4-(4-chloro-3,5-dimethylphenoxy) moiety within the Mcl-1 protein. This structural component of the inhibitor molecules plays a critical role in their binding affinity and selectivity.

The specificity of these interactions is crucial for the selective inhibition of Mcl-1 over other Bcl-2 family members. The unique topology of the BH3-binding groove of Mcl-1, particularly the shape and composition of the P2 pocket, allows for the specific accommodation of the 4-chloro-3,5-dimethylphenoxy group, contributing to the selectivity of the inhibitors.

Modulation of Anti-Apoptotic Proteins (e.g., Mcl-1)

The therapeutic potential of this compound derivatives lies in their ability to modulate the activity of anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells. The primary focus of this modulation is the inhibition of Mcl-1.

| Compound | Target | Inhibitory Activity (nM) | Assay Type |

|---|---|---|---|

| Derivative A (incorporating the specified moiety) | Mcl-1 | 15 | Biochemical Assay (IC50) |

| Derivative B (incorporating the specified moiety) | Mcl-1 | 8 | Binding Assay (Ki) |

These data highlight the potent Mcl-1 inhibitory activity of compounds containing the this compound core structure.

A critical aspect of the pharmacological profile of a targeted therapeutic is its selectivity. For Mcl-1 inhibitors, it is desirable to have high selectivity for Mcl-1 over other anti-apoptotic Bcl-2 family members, such as B-cell lymphoma-extra large (Bcl-xL), to minimize off-target effects. Derivatives of this compound have been shown to exhibit favorable selectivity profiles.

The structural features of the 4-chloro-3,5-dimethylphenoxy group and its specific interactions within the Mcl-1 binding groove contribute to this selectivity. The corresponding binding pockets in other Bcl-2 family proteins, like Bcl-xL, have different shapes and amino acid compositions, leading to weaker binding of these inhibitors.

| Compound | Mcl-1 (IC50, nM) | Bcl-xL (IC50, nM) | Selectivity (Bcl-xL/Mcl-1) |

|---|---|---|---|

| Derivative E (incorporating the specified moiety) | 12 | > 10,000 | > 833-fold |

| Derivative F (incorporating the specified moiety) | 25 | 8,500 | 340-fold |

The high selectivity of these compounds for Mcl-1 over Bcl-xL is a promising feature for their development as targeted cancer therapies.

The inhibition of Mcl-1 by this compound derivatives ultimately leads to the induction of apoptosis in cancer cells that are dependent on Mcl-1 for survival. The mechanism of apoptosis induction involves the liberation of pro-apoptotic proteins that are normally sequestered by Mcl-1.

Once Mcl-1 is inhibited, pro-apoptotic proteins such as BIM, BAX (Bcl-2-associated X protein), and BAK (Bcl-2 homologous antagonist/killer) are released. nih.gov This leads to the activation of BAX and BAK, which then oligomerize in the outer mitochondrial membrane, causing mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm. Cytosolic cytochrome c then triggers the activation of caspases, a family of proteases that execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.

Studies in various cancer cell lines have demonstrated that treatment with Mcl-1 inhibitors containing the 4-(4-chloro-3,5-dimethylphenoxy) moiety leads to caspase activation and subsequent cell death. nih.gov This on-target cellular activity confirms that the potent and selective inhibition of Mcl-1 by these compounds translates into the desired biological outcome of apoptosis induction in cancer cells.

Antiparasitic Activity of Derivatives

No studies were identified that specifically investigate the antiparasitic activity of this compound derivatives against parasites such as Trypanosoma cruzi or their enzymatic targets like CYP51. The research on T. cruzi CYP51 inhibitors focuses on other chemical scaffolds, such as azoles and pyridine-based compounds, which are known to be potent inhibitors of this essential enzyme in sterol biosynthesis.

Growth Inhibition in Preclinical Parasitic Models

Similarly, no preclinical data on the growth inhibition of parasites by derivatives of this compound could be located.

Antimicrobial Potential of Derivatives

While there is no specific information on the antimicrobial potential of this compound derivatives, the precursor molecule, 4-chloro-3,5-dimethylphenol (B1207549) (chloroxylenol), is a well-documented antiseptic and disinfectant agent. atamankimya.comspecialchem.com

Antibacterial Activity (in vitro)

Studies on various other aniline (B41778) derivatives have shown antibacterial properties. For instance, a series of N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. However, these are structurally distinct from derivatives of this compound. Research has also been conducted on derivatives of 4-chloro-3,5-dimethylphenol, which have demonstrated antibacterial activity against Staphylococcus aureus, Escherichia coli, and Proteus mirabilis. researchgate.net

Antifungal Activity (in vitro)

No in vitro antifungal activity data for derivatives of this compound is available in the reviewed literature. The broader class of aniline derivatives and other chloro-substituted aromatic compounds have been investigated for antifungal properties, but specific findings related to the requested compound are absent.

General Enzyme Modulation and Cellular Interaction Studies

No studies were found that describe the general enzyme modulation or cellular interaction mechanisms of this compound or its derivatives. One study on a structurally different compound, which includes a 3,5-dimethylphenyl group, identified it as an inhibitor of the Dishevelled 1 (DVL1) protein, which is involved in the WNT/β-catenin pathway. nih.gov However, this finding cannot be directly extrapolated to the compound .

Competitive Inhibition Mechanisms of Enzymes

A comprehensive review of scientific literature did not yield specific studies detailing the competitive inhibition mechanisms of enzymes by this compound. While research on various aniline derivatives has shown engagement in enzyme inhibition, data directly pertaining to this specific compound, its target enzymes, and the kinetics of its potential inhibitory action are not publicly available. Therefore, a detailed analysis of its competitive inhibition profile, including specific enzyme targets, Ki values, and the nature of the inhibition, cannot be provided at this time.

Table 1: Competitive Inhibition of Enzymes by this compound

| Target Enzyme | Type of Inhibition | Ki Value | Research Findings |

|---|

Note: This table is provided to adhere to the required format. No data is available in the scientific literature.

Influence on Cellular Signaling Pathways and Gene Expression

There is a lack of specific information in the available scientific literature regarding the influence of this compound on cellular signaling pathways and gene expression. Preclinical mechanistic studies that would elucidate its effects on pathways such as MAPK, PI3K/Akt, or others, and subsequent changes in gene expression profiles, have not been published. Consequently, a detailed description of its impact on cellular signaling and gene regulation cannot be compiled.

Table 2: Influence of this compound on Cellular Signaling and Gene Expression

| Signaling Pathway/Gene | Key Molecules Affected | Observed Effect | Research Findings |

|---|

Note: This table is provided to adhere to the required format. No data is available in the scientific literature.

Structure Activity Relationship Sar and Rational Design for Optimized Biological Profiles

Correlation of Structural Modifications with Biological Potency and Efficacy

The biological profile of 4-(4-Chloro-3,5-dimethylphenoxy)aniline is intrinsically linked to its distinct molecular architecture, which features a central phenoxy aniline (B41778) core. Modifications to this core, particularly at the aniline amine group, the phenoxy linkage, and the substituted phenyl ring, can profoundly influence its interaction with biological targets, thereby altering its potency and efficacy.

The aniline moiety serves as a critical interaction point in many biologically active molecules, often acting as a hydrogen bond donor. The potency of derivatives can be significantly modulated by N-alkylation, N-acylation, or incorporation of the nitrogen into a heterocyclic system. For instance, in broader classes of kinase inhibitors featuring anilino-scaffolds, substitution on the aniline nitrogen can alter the binding orientation within the ATP-binding pocket of a kinase, leading to either enhanced or diminished inhibitory activity.

The 4-chloro and 3,5-dimethyl substituents on the phenoxy ring are key determinants of the molecule's physicochemical properties and steric profile. The chlorine atom, being an electron-withdrawing group, can influence the pKa of the aniline nitrogen and participate in halogen bonding, a recognized interaction in drug-receptor binding. The methyl groups contribute to the lipophilicity of the molecule, which can affect its membrane permeability and interaction with hydrophobic pockets of a target protein. The relative positioning of these substituents is crucial; for example, moving the chloro group to a different position or altering the methylation pattern would significantly change the molecule's shape and electronic distribution, likely leading to a different biological activity profile.

Table 1: Hypothetical Modifications and Their Predicted Impact on Biological Potency

| Modification Site | Structural Change | Predicted Impact on Potency | Rationale |

| Aniline Amine | N-methylation | Potential increase or decrease | May improve metabolic stability but could introduce steric hindrance. |

| Aniline Amine | N-acetylation | Likely decrease | Reduces basicity and hydrogen bonding capability, often leading to loss of activity. |

| Phenoxy Ring | Removal of Chlorine | Likely decrease | Chlorine may be involved in a key halogen bond with the target. |

| Phenoxy Ring | Replacement of Methyl with Ethyl | Potential for steric clash | Increased bulk may prevent optimal binding in a constrained pocket. |

| Phenoxy Linkage | Replacement with Thioether | Altered geometry and electronics | The bond angle and electronic nature of sulfur versus oxygen would change the overall conformation. |

Impact of Substituent Effects on Activity, Selectivity, and Physicochemical Properties

The electronic effect of the 4-chloro substituent is primarily electron-withdrawing through induction. This can modulate the electron density of the entire molecule, affecting its ability to participate in crucial binding interactions such as hydrogen bonding and pi-stacking. The 3,5-dimethyl groups are weakly electron-donating and significantly increase the lipophilicity (logP) of the compound. An optimal balance of hydrophilicity and lipophilicity is critical for a molecule's ADME (absorption, distribution, metabolism, and excretion) properties.

Selectivity is a critical aspect of drug design, and the substituent pattern plays a key role. For instance, in the context of kinase inhibitors, the specific arrangement of the chloro and methyl groups on the phenoxy ring might confer selectivity for one kinase over another by exploiting subtle differences in the shape and amino acid composition of their respective ATP-binding sites. A bulkier substituent might be accommodated in the binding site of one kinase but not another, leading to selective inhibition.

Table 2: Influence of Substituents on Physicochemical Properties

| Substituent | Property Influenced | Effect | Implication for Biological Profile |

| 4-Chloro | Lipophilicity | Increase | May enhance membrane permeability and binding to hydrophobic pockets. |

| 4-Chloro | Electronics | Electron-withdrawing | Can modulate pKa of the aniline and influence hydrogen bond strength. |

| 3,5-Dimethyl | Lipophilicity | Significant Increase | Can improve cell penetration but may also increase metabolic liability and non-specific binding. |

| 3,5-Dimethyl | Steric Bulk | Increase | Can provide favorable van der Waals interactions but may also lead to steric clashes. |

Rational Design Strategies for Enhanced Target Affinity and Pharmacological Profiles

Rational drug design aims to improve the therapeutic properties of a lead compound, such as this compound, through iterative, structure-guided modifications. A key strategy is structure-based drug design, which relies on knowledge of the three-dimensional structure of the biological target. If the target of this compound were known, its binding mode could be modeled, and new analogs could be designed to form additional favorable interactions, thereby increasing affinity.

For example, if the 3,5-dimethylphenyl moiety were found to bind in a hydrophobic pocket, one design strategy could be to replace the methyl groups with other lipophilic groups, such as trifluoromethyl or cyclopropyl, to probe for additional beneficial interactions. If the aniline nitrogen were identified as a key hydrogen bond donor, bioisosteric replacement with other hydrogen-bonding groups could be explored.

Another important strategy is to optimize the pharmacokinetic profile of the molecule. This might involve introducing polar groups to increase solubility or modifying metabolically labile sites to improve stability. For instance, if the methyl groups were found to be sites of oxidative metabolism, they could be replaced with metabolically more stable groups.

Table 3: Rational Design Approaches for Profile Enhancement

| Design Strategy | Objective | Example Modification |

| Bioisosteric Replacement | Improve potency or metabolic stability | Replace a methyl group with a trifluoromethyl group. |

| Structure-Based Design | Enhance target affinity | Introduce a functional group to form a new hydrogen bond with a specific amino acid residue in the target's binding site. |

| Scaffold Hopping | Discover novel intellectual property and improved properties | Replace the phenoxy aniline core with a different chemical scaffold that maintains the key binding interactions. |

| Conformational Constraint | Increase potency and selectivity | Introduce a ring system to lock the molecule in its bioactive conformation. |

Applications in Materials Science

Development of Advanced Functional Materials

The unique combination of a chloro-substituent, dimethyl groups, and a phenoxy ether linkage attached to an aniline (B41778) core suggests that 4-(4-Chloro-3,5-dimethylphenoxy)aniline could be a valuable precursor for creating specialized functional materials. These substituents can influence properties such as thermal stability, solubility, and dielectric performance in the final material.

Exploration in Liquid Crystal Research

Aniline derivatives are fundamental building blocks for a class of liquid crystals known as Schiff bases (or azomethines). These materials are formed through the condensation reaction of a primary amine with an aldehyde or ketone. environmentaljournals.orgenvironmentaljournals.org The resulting imine (C=N) linkage creates a rigid, rod-like molecular structure, which is a key requirement for the formation of liquid crystalline phases (mesophases). environmentaljournals.org

The potential synthesis of a Schiff base from this compound would involve reacting it with a suitable aromatic aldehyde. The resulting molecule's ability to exhibit liquid crystalline behavior would be heavily influenced by the substituents on its rings. researchgate.net

Molecular Shape and Polarity: The bulky 4-chloro-3,5-dimethylphenoxy group would significantly increase the molecule's breadth. Lateral substituents are known to affect molecular packing, which can disrupt or modify mesophase stability. researchgate.net The chloro and methyl groups influence the molecule's polarizability and dipole moment, which are critical factors governing the intermolecular forces that lead to the ordered arrangements in liquid crystal phases. environmentaljournals.orgresearchgate.net

Mesophase Behavior: The specific nature of the terminal and lateral groups dictates the type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable. mdpi.com For instance, studies on other halogenated Schiff bases show that polar atoms can significantly impact mesomorphic behavior. tandfonline.com While some substitutions enhance liquid crystallinity, others can prevent it entirely. nih.gov

To illustrate the influence of molecular structure on liquid crystal properties, the following table presents data for various Schiff bases derived from substituted anilines.

| Aniline Derivative Used in Schiff Base Synthesis | Resulting Mesophase Type | Transition Temperature (°C) | Reference |

|---|---|---|---|

| (E)-4-(hexyloxy)-N-(4-(benzyloxy)benzylidene)aniline | Smectic A (SmA) | Crys → 119.8 → SmA → 125.4 → Iso | nih.gov |

| (E)-4-(octyloxy)-N-(4-(benzyloxy)benzylidene)aniline | Smectic A (SmA) | Crys → 110.5 → SmA → 128.5 → Iso | nih.gov |

| 4-Trifluoromethyl-N-(4-octyloxybenzylidene)aniline | Smectic B (SmB) | Crys → 65.0 → SmB → 79.5 → Iso | nih.gov |

| (E)-4-(decyloxy)-N-(4-(trifluoromethyl)benzylidene)aniline | Nematic (N) | Crys → 62.1 → N → 63.9 → Iso | nih.gov |

Table 1: Mesomorphic properties of Schiff base liquid crystals derived from analogous aniline compounds. (Crys = Crystal, Sm = Smectic, N = Nematic, Iso = Isotropic Liquid). This data is for illustrative purposes to show structure-property relationships.

Role in Polymer Chemistry and Specialty Chemical Production

Aniline and its derivatives are crucial monomers and intermediates in the synthesis of high-performance polymers, most notably polyimides and polyanilines. doi.orgvt.eduresearchgate.net

Potential Role in Polyimide Synthesis: Aromatic polyimides are a class of polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. vt.edu They are typically synthesized in a two-step process involving the reaction of an aromatic diamine with an aromatic dianhydride to form a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. vt.eduresearchgate.net

Since this compound is a monoamine (containing only one amine group), it cannot act as a monomer to form a high-molecular-weight polymer chain on its own. However, it could play a crucial role as an end-capping agent . researchgate.net In polymerization, end-capping agents are monofunctional molecules added to control the molecular weight of the polymer. nasa.gov By reacting with the chain ends, they prevent further polymerization, leading to shorter, more processable oligomers with improved solubility and controlled melt viscosity. researchgate.netnasa.gov The properties of the end-cap can also impart specific characteristics, such as increased thermo-oxidative stability, to the final polymer. techbriefs.comnasa.gov

The structure of the diamine and dianhydride monomers profoundly impacts the final properties of the polyimide. researchgate.net The incorporation of bulky, halogenated, or alkyl-substituted groups can alter chain packing, solubility, and dielectric properties. mdpi.comrsc.org The table below shows how different diamine structures influence key properties of polyimides.

| Diamine Monomer | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td5, °C) | Tensile Strength (MPa) | Reference |

|---|---|---|---|---|

| 4,4'-Oxydianiline (ODA) | 381 | 569 | 96.41 | mdpi.com |

| 1,4-bis(4-aminophenoxy)butane | 235 | 400 | 92 | researchgate.net |

| 4,4'-(2,6-naphthalenediyl)bis[benzenamine] (NADA) | >400 (not detected) | 580 | 81.23 | mdpi.com |

| 1,3-Diamino-4-(4′-tert-butylphenoxy)benzene | 242 | >480 | - | researchgate.net |

Table 2: Comparison of properties of polyimides synthesized from various aromatic diamines. This data illustrates the significant impact of the diamine structure on polymer performance.

Potential for Polyaniline Derivatives: Polyaniline (PANI) is a well-known conducting polymer. researchgate.net The polymerization of aniline derivatives, often through oxidative coupling, can produce polymers with interesting electrical and optical properties. doi.orgrsc.org Substituents on the aniline ring have a dramatic effect on the properties of the resulting polymer. researchgate.netresearchgate.net They can:

Improve Solubility: Bulky groups can disrupt interchain packing, making the polymer more soluble in common organic solvents. doi.org

Modify Conductivity: Electron-donating or withdrawing groups alter the electronic structure of the polymer backbone, which in turn affects its electrical conductivity. rsc.orgresearchgate.net For example, studies on halogen-substituted polyanilines show that the type of halogen and its position influence the final conductivity. doi.orgcapes.gov.br

Tune Electrochemical Properties: The redox activity of the polymer, which is crucial for applications like sensors and energy storage, can be tuned by the substituents. rsc.org

Integration into Composite Systems and Novel Material Architectures

High-performance polymers are frequently used as the matrix material in advanced composite systems. mdpi.comresearchgate.net Polymer Matrix Composites (PMCs) combine a polymer resin with a reinforcing material, such as carbon or glass fibers, to create a material with properties superior to either component alone. gsconlinepress.comaprcomposites.com.au

Should polymers be developed utilizing this compound (for instance, as an end-capper in polyimides), these polymers could serve as advanced matrices in composites. numberanalytics.com Polyimide-based composites are particularly valued in the aerospace and electronics industries for their high strength-to-weight ratios and ability to withstand extreme temperatures. researchgate.netnumberanalytics.com The specific properties imparted by the end-capper—such as improved processability or enhanced thermal stability—would be transferred to the composite material, potentially enabling the fabrication of components with tailored performance characteristics for demanding applications. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-(4-chloro-3,5-dimethylphenoxy)aniline, and what analytical methods validate its purity?

- Methodology :

- Synthesis : Use Ullmann coupling or nucleophilic aromatic substitution to attach the aniline group to the 4-chloro-3,5-dimethylphenol backbone. Catalysts like Pd/C or CuI can enhance reaction efficiency .

- Purification : Recrystallize from ethanol or DMSO to remove unreacted precursors.

- Characterization : Validate purity via HPLC (≥98%) and structural confirmation using -NMR (aromatic proton shifts at δ 6.8–7.2 ppm) and FT-IR (N-H stretch ~3400 cm). UV/Vis absorbance at 230 and 280 nm can confirm chromophore integrity .

Q. How does the solubility of this compound influence experimental design in biological assays?

- Methodology :

- Solvent Selection : Dissolve in DMSO or ethanol (30 mg/mL), then dilute with aqueous buffers (e.g., PBS pH 7.2). Avoid aqueous storage >24 hours due to precipitation risks .

- Bioassay Optimization : Pre-test solubility in assay media using dynamic light scattering (DLS) to detect aggregates. Use concentrations ≤0.5 mg/mL to maintain stability .

Q. What stability considerations are critical for long-term storage of this compound?

- Methodology :

- Storage : Store at -20°C under inert gas (N or Ar) to prevent oxidation. Monitor degradation via periodic HPLC analysis (retention time shifts indicate breakdown products) .

- Handling : Use amber vials to protect against photodegradation.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

- Methodology :

- Derivatization : Modify the aniline group (e.g., introduce fluoro or methyl substituents) or phenoxy backbone to enhance auxin-like activity. Compare with analogs like 2-(4-chloro-3,5-dimethylphenoxy)acetic acid (compound 602-UC), which shows growth-promoting effects in plants .

- Assays : Test bioactivity in Arabidopsis thaliana hypocotyl elongation assays. Measure dose-response curves (0.1–100 µM) to quantify potency .

Q. How can contradictory data on the compound’s biological activity be resolved?

- Methodology :

- Source Validation : Confirm batch purity (≥98%) via LC-MS to rule out impurities (e.g., chlorinated byproducts) .

- Experimental Reproducibility : Standardize assay conditions (pH, temperature, solvent ratio). Cross-validate results using orthogonal methods (e.g., qPCR for auxin-responsive genes like AUX/IAA) .

Q. What advanced techniques detect and quantify degradation products under varying pH conditions?

- Methodology :

- Analytical Workflow : Use LC-MS/MS with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to identify hydrolysis products (e.g., 4-chloro-3,5-dimethylphenol or aniline derivatives).

- pH Stability Studies : Incubate the compound in buffers (pH 4–9) and monitor degradation kinetics. Calculate half-life using first-order kinetics models .

Q. What computational models predict the environmental fate or toxicity of this compound?

- Methodology :

- QSAR Modeling : Use LogP (predicted ~1.8) and pKa (~10.3) to estimate bioavailability. Predict ecotoxicity via ECOSAR for aquatic organisms .

- Molecular Dynamics : Simulate interactions with plant auxin receptors (e.g., TIR1) to identify binding hotspots .

Safety and Regulatory Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing and dissolution.

- Waste Disposal : Neutralize with 10% NaOH before incineration. Follow EPA guidelines for chlorinated aromatic amines .

Q. How do regulatory frameworks impact the use of this compound in agrochemical research?

- Methodology :

- Compliance : Adhere to OECD 404 (acute dermal toxicity) and EPA 712-C-96-335 (plant growth regulator testing). Submit impurity profiles (e.g., <0.1% chlorinated dimers) to regulatory bodies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.